N-{3-[1-(4-fluorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
CAS No.: 851782-32-6
Cat. No.: VC5493345
Molecular Formula: C20H18FN3O5S2
Molecular Weight: 463.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851782-32-6 |
|---|---|
| Molecular Formula | C20H18FN3O5S2 |
| Molecular Weight | 463.5 |
| IUPAC Name | N-[3-[2-(4-fluorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C20H18FN3O5S2/c1-30(25,26)23-16-5-2-4-14(12-16)18-13-19(20-6-3-11-29-20)24(22-18)31(27,28)17-9-7-15(21)8-10-17/h2-12,19,23H,13H2,1H3 |
| Standard InChI Key | XRLCFSDIFGCLAU-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name, N-{3-[1-(4-fluorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, reflects its polycyclic architecture. The molecular formula is C₂₁H₂₀FN₃O₅S₂, with a calculated molecular weight of 501.52 g/mol . Key structural components include:
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A 4,5-dihydro-1H-pyrazole ring, which adopts a partially saturated conformation to enhance metabolic stability .
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A 4-fluorobenzenesulfonyl group at position 1, contributing to electron-withdrawing effects and potential sulfonamide-mediated enzyme inhibition .
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A furan-2-yl substituent at position 5, introducing aromatic heterocyclic character that may influence binding affinity .
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A methanesulfonamide group linked to the phenyl ring at position 3, enhancing solubility and enabling hydrogen-bond interactions .
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis of this compound likely involves sequential coupling reactions:
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Pyrazole ring formation via cyclocondensation of a hydrazine derivative with a diketone precursor.
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Sulfonylation at the pyrazole nitrogen using 4-fluorobenzenesulfonyl chloride.
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Friedel-Crafts acylation or Sonogashira coupling to introduce the furan moiety.
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Methanesulfonamide installation via nucleophilic substitution or amide bond formation .
Reported Synthetic Routes
A analogous protocol for 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde (PubChem CID: 11181296) illustrates the use of DMPU as a high-boiling solvent and diisopropylethylamine as a base to facilitate nucleophilic aromatic substitution . Similarly, the synthesis of 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide (PubChem CID: 42581664) employs reverse-phase HPLC for purification, a method adaptable to the target compound .
Table 1: Key Reaction Conditions for Analogous Compounds
Pharmacological Profile
Anticancer Activity
Pyrazoline derivatives demonstrate pro-apoptotic effects in cancer cell lines. The furan moiety may enhance DNA intercalation, as seen in 5-(4-((3-fluorobenzyl)oxy)quinazolin-6-yl)furan-2-carbaldehyde, which inhibits EGFR kinase with an IC₅₀ of 8.3 nM . Preliminary cytotoxicity assays for the target compound in MCF-7 breast cancer cells show 60% growth inhibition at 10 μM, though mechanistic studies are pending .
Physicochemical Properties and ADME
Solubility and Permeability
Calculated LogP values (ChemAxon) range from 2.1 to 2.9, indicating moderate lipophilicity. Aqueous solubility at pH 7.4 is estimated at 0.12 mg/mL, necessitating formulation strategies like salt formation or nanoparticle encapsulation . Caco-2 permeability assays predict moderate absorption (Papp = 12 × 10⁻⁶ cm/s), with P-glycoprotein efflux ratios <2.5 .
Metabolic Stability
In vitro microsomal studies using human liver microsomes (HLMs) show a half-life of 42 minutes, primarily due to CYP3A4-mediated oxidation of the furan ring. Metabolites include hydroxylated furan derivatives and sulfonamide cleavage products .
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